Oleyl palmitamide

Catalog No.
S1516762
CAS No.
16260-09-6
M.F
C34H67NO
M. Wt
505.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl palmitamide

CAS Number

16260-09-6

Product Name

Oleyl palmitamide

IUPAC Name

N-[(Z)-octadec-9-enyl]hexadecanamide

Molecular Formula

C34H67NO

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)/b18-17-

InChI Key

VMRGZRVLZQSNHC-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound Oleyl palmitamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Opacifying; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Oleyl palmitamide is a fatty acid amide compound with the chemical formula C₃₄H₆₇NO and a CAS number of 16260-09-6. It is synthesized from oleic acid and palmitic acid, featuring a long hydrocarbon chain that contributes to its unique physical and chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a lubricant additive and a friction modifier in formulations .

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding epoxides or hydroxylated derivatives.
  • Reduction: Reduction can be performed with lithium aluminum hydride, leading to saturated amides.
  • Substitution: Nucleophilic substitution reactions can occur with amines or alcohols, producing various derivatives depending on the conditions used .

These reactions indicate that while oleyl palmitamide is stable under normal conditions, it can participate in significant transformations when exposed to specific reagents.

Research indicates that oleyl palmitamide may have potential therapeutic effects due to its anti-inflammatory and analgesic properties. It has been studied for its role in lipid metabolism and its possible applications in treating conditions such as osteoporosis, psoriasis, and central nervous system disorders. Although the exact mechanism of action remains less understood, similar compounds like palmitoylethanolamide have demonstrated interactions with peroxisome proliferator-activated receptor-alpha (PPAR-α), suggesting a pathway for biological activity .

Oleyl palmitamide can be synthesized through the following methods:

  • One-Step Method: The reaction involves oleic acid and palmitic acid in the presence of catalysts such as trisodium phosphate and metatitanic acid. This reaction is typically conducted at elevated temperatures followed by vacuum drying.
  • Industrial Production: On a larger scale, the synthesis mirrors the laboratory method but emphasizes environmental sustainability, aiming for high yields with minimal waste. The catalysts used are designed for stability and efficiency .

Unique FeaturesPalmitoylethanolamideAnti-inflammatory, analgesicStronger evidence for receptor interactionOleamideSleep-inducing effects; interacts with cannabinoid receptorsKnown for neuroprotective propertiesStearamideUsed as a lubricant and release agentShorter hydrocarbon chain compared to oleyl palmitamide

Oleyl palmitamide stands out due to its unique combination of high-temperature resistance, lubrication properties, and potential anti-inflammatory effects. Its versatility makes it valuable in both scientific research and industrial applications .

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

14.8

UNII

DD20CXT2D9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

96674-02-1
16260-09-6

Wikipedia

Oleyl palmitamide

Use Classification

Cosmetics -> Opacifying; Viscosity controlling

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Plastics product manufacturing
Hexadecanamide, N-(9Z)-9-octadecen-1-yl-: ACTIVE

Dates

Modify: 2024-02-18

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